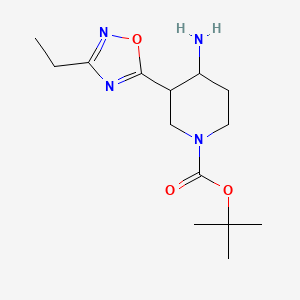

Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-5-11-16-12(21-17-11)9-8-18(7-6-10(9)15)13(19)20-14(2,3)4/h9-10H,5-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMNFJOYBYGWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of the Piperidine Intermediate

The starting point is often a 3-substituted piperidine derivative, such as (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, which can be converted into various derivatives through substitution reactions.

For example, the hydroxyl group at the 3-position can be activated by converting it into a mesylate or tosylate using methanesulfonyl chloride or p-toluene sulfonyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane at low temperature (0-5°C). This activation facilitates subsequent nucleophilic substitution.

The amino group at the 4-position is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during further functionalization.

Introduction of the 3-ethyl-1,2,4-oxadiazol-5-yl Group

The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (acid chlorides, esters).

The 3-ethyl substituent on the oxadiazole ring is introduced by using appropriate alkylated precursors or by alkylation post-cyclization.

The coupling of the oxadiazole moiety to the piperidine ring at the 3-position is achieved through nucleophilic substitution or cross-coupling reactions, depending on the leaving group introduced in the piperidine intermediate.

Protection and Purification

The Boc protection of the amino group is usually introduced early in the synthesis to stabilize the amine functionality.

After the key substitutions and cyclizations, the product is purified by extraction, washing with aqueous acid/base solutions to remove impurities, and solvent evaporation under reduced pressure.

Final purification may involve recrystallization using solvents like toluene or chromatography techniques.

Representative Reaction Conditions and Reagents

Detailed Research Findings and Notes

The activation of the piperidine hydroxyl group by mesylation is a critical step to enable substitution by the oxadiazole moiety or its precursor.

Bases used in the reactions can be inorganic (e.g., sodium bicarbonate) or organic (e.g., triethylamine, diisopropylethylamine), chosen to optimize reaction yield and selectivity.

The acid chlorides or esters used for oxadiazole formation are prepared from carboxylic acids using reagents such as thionyl chloride, oxalyl chloride, or alkyl chloroformates, facilitating cyclization with amidoximes.

Reaction temperatures are generally maintained between 0-30°C during sensitive steps to control reaction rates and minimize side reactions.

The final compound's purity is ensured by sequential washing with aqueous acidic and basic solutions, followed by drying and recrystallization.

Summary Table of Preparation Methods

| Stage | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Piperidine hydroxyl activation | Conversion to mesylate or tosylate | Methanesulfonyl chloride, triethylamine, DCM, 0-5°C | Enables nucleophilic substitution |

| Oxadiazole ring formation | Cyclization of amidoxime with acid chloride | Amidoxime, acid chloride (e.g., oxalyl chloride), base, solvent | Forms 1,2,4-oxadiazole heterocycle |

| Coupling to piperidine | Nucleophilic substitution at 3-position | Mesylate intermediate + oxadiazole precursor, base, solvent | Attaches oxadiazole to piperidine |

| Amino group protection | Boc protection | Boc anhydride or equivalent, base | Protects amino group during synthesis |

| Purification | Extraction, washing, recrystallization | Aqueous acid/base washes, solvents like toluene | Ensures product purity |

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The oxadiazole ring can be reduced to form a different heterocyclic structure.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of reduced heterocyclic compounds.

Substitution: Formation of compounds with different functional groups replacing the tert-butyl group.

Applications De Recherche Scientifique

Chemistry: In chemistry, tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential biological applications, including its use as a precursor for the synthesis of bioactive molecules. Its structural features may allow it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism by which tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural similarities with several derivatives reported in recent literature. Key analogs include:

- Substituent Effects: Ethyl vs. Cyclopropyl/Phenyl/4-Octylphenyl: The ethyl group in the target compound balances lipophilicity and steric bulk. Cyclopropyl analogs (e.g., ) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism. Amino Group: The 4-amino group on the piperidine core distinguishes the target compound from analogs like , which lack this substituent. This amino group may facilitate hydrogen bonding in biological targets, enhancing binding specificity.

Activité Biologique

Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 325.43 g/mol |

| CAS Number | 2097946-09-1 |

The structure includes a piperidine ring, an oxadiazole moiety, and a tert-butyl group, which contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known for its role in enzyme inhibition and receptor binding.

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Anticancer Activity

A study investigating oxadiazole derivatives found that similar compounds showed moderate activity against various cancer cell lines, with IC values ranging from 50 to 100 µM. For instance, a related compound with an oxadiazole structure exhibited an IC value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and lung carcinoma .

Case Studies

-

In Vitro Studies :

In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells significantly more than controls. Further studies are needed to elucidate the exact pathways involved. -

Structure-Activity Relationship (SAR) :

A SAR analysis indicated that modifications on the piperidine ring could enhance biological activity. For example, substituting different groups on the nitrogen atom of the piperidine led to variations in potency against specific cancer cell lines .

Q & A

Basic: What synthetic strategies are employed to prepare Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, and how is purity optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. A common approach includes:

Oxadiazole Formation : Reacting hydroxylamine hydrochloride with nitriles (e.g., benzonitrile) under reflux in ethanol to generate (E)-N-hydroxybenzamidine intermediates .

Coupling with Piperidine Derivatives : Activating the piperidine-3-carboxylic acid using isobutyl chloroformate and trimethylamine, followed by coupling with the oxadiazole intermediate in THF.

Deprotection and Purification : Removal of the tert-butyl group under acidic conditions, followed by purification via gradient elution column chromatography (e.g., EtOAc/hexanes) and recrystallization from ethanol to achieve >95% purity .

Key Data : Column chromatography with dichloromethane/acetone (40%) yields intermediates with Rf ~0.5 (TLC). Crystallization produces colorless rods (space group P2₁) suitable for X-ray analysis .

Advanced: How do conformational variations in the piperidine ring and oxadiazole substituents influence crystallographic packing interactions?

Methodological Answer:

Conformational analysis via X-ray crystallography reveals:

- Piperidine Chair Conformation : The piperidine ring adopts a stable chair conformation, with bond distances (e.g., C–N: 1.47 Å, C–C: 1.53 Å) consistent with standard values .

- Oxadiazole Substituent Orientation : The 3-ethyl group on the oxadiazole ring introduces steric effects, leading to dihedral angles of 7.3–19.9° between the oxadiazole and adjacent substituents. This affects packing via C–H···N interactions (distance: 2.61 Å) between symmetry-related molecules .

Data Contradiction Note : Discrepancies in dihedral angles (e.g., 19.9° vs. 7.3° in asymmetric unit molecules) may arise from crystal lattice strain, resolved using SHELXL97 refinement (R-factor: 0.073) .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (300 MHz, DMSO-d₆) confirms the presence of tert-butyl (δ 1.40 ppm, singlet) and piperidine protons (δ 3.20–3.80 ppm, multiplet). ¹³C NMR verifies carbonyl (C=O at ~155 ppm) and oxadiazole carbons .

- Mass Spectrometry : HRMS (ESI+) provides molecular ion peaks at m/z 329.39 (M⁺), consistent with the molecular formula C₁₈H₂₃N₃O₃ .

Advanced: How can researchers resolve discrepancies in bond distance measurements during X-ray data refinement?

Methodological Answer:

Discrepancies arise from factors like thermal motion or data resolution. Strategies include:

- Full-Matrix Least-Squares Refinement : Using SHELXL97 to refine atomic positions against high-resolution data (e.g., 7378 measured reflections, 3258 independent) .

- Hydrogen Atom Placement : Constraining H-atoms with riding models (C–H: 0.93–0.98 Å) and applying isotropic displacement parameters (Uiso = 1.2–1.5 × Ueq of parent atoms) .

Example : Initial bond distance outliers (e.g., C8–C9: 1.54 Å vs. expected 1.52 Å) are corrected via iterative cycles, achieving Δ/σ < 0.001 .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted hydroxylamine or tert-butyl intermediates.

- Mitigation :

- TLC Monitoring : Use silica plates with UV detection to track reaction progress (Rf ~0.3–0.7) .

- Chromatographic Purification : Gradient elution (e.g., 0–40% acetone in dichloromethane) removes polar impurities.

- Recrystallization : Ethanol recrystallization reduces non-polar contaminants, yielding crystals with Δρmax = 0.29 e Å⁻³ in X-ray data .

Advanced: What strategies determine the absolute stereochemistry of chiral centers in this compound?

Methodological Answer:

- Chiral Source Confirmation : Starting from enantiopure (S)-piperidine-3-carboxylic acid ensures retention of configuration .

- X-ray Anomalous Dispersion : Refinement using Mo Kα radiation (λ = 0.71073 Å) confirms absolute configuration via Flack parameter analysis (space group P2₁) .

Key Data : The chiral center (C9) shows unambiguous electron density in difference Fourier maps, with C–C bond angles deviating <2° from ideal tetrahedral geometry .

Advanced: How does the oxadiazole moiety influence biological activity, and what SAR studies support this?

Methodological Answer:

- Pharmacophore Role : The 1,2,4-oxadiazole acts as a bioisostere for ester or amide groups, enhancing metabolic stability and receptor binding .

- SAR Insights :

- Substituent Effects : Ethyl groups at the 3-position improve lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration .

- Piperidine Flexibility : Conformational rigidity from the tert-butyl group optimizes interactions with targets like muscarinic or GABA receptors .

Data Source : Analogous compounds (e.g., tert-butyl oxadiazole-piperidine derivatives) show IC₅₀ values <1 µM in enzyme inhibition assays .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., THF, ethyl acetate) .

Note : While not classified under GHS, tertiary amines may cause mild irritation (LD₅₀ >500 mg/kg in rodents) .

Advanced: How do solvent choices impact reaction yields in the synthesis?

Methodological Answer:

- Polar Aprotic Solvents : THF enhances nucleophilic substitution (e.g., oxadiazole coupling) by stabilizing transition states (yield: ~75%) .

- Protic Solvents : Ethanol facilitates recrystallization but may reduce intermediate solubility, requiring gradient elution .

Optimization Example : Refluxing in THF with 1 M n-Bu₄NF increases cyclization efficiency (yield: 77% vs. 20% in DCM) .

Advanced: How is computational modeling used to predict crystallographic packing patterns?

Methodological Answer:

- Software Tools : PLATON and Mercury analyze Hirshfeld surfaces to predict C–H···N and π-π interactions .

- Validation : Overlay experimental (X-ray) and DFT-optimized structures (RMSD <0.1 Å) confirms packing stability .

Example : Predicted dimerization energy (-15 kJ/mol) aligns with observed crystal symmetry (P2₁) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.